Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2
Description
Structure
2D Structure
Properties
Molecular Formula |
C33H40N8O6 |
|---|---|
Molecular Weight |
644.7 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-(N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(39-31(44)26(20-22-10-5-3-6-11-22)38-30(43)23-12-7-4-8-13-23)32(45)40(24-15-17-25(18-16-24)41(46)47)27(29(34)42)14-9-19-37-33(35)36/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H2,34,42)(H,38,43)(H,39,44)(H4,35,36,37)/t26-,27-,28-/m0/s1 |
InChI Key |
PIPRQKVYNAHWRU-KCHLEUMXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CCCN=C(N)N)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Enzymatic Interaction Mechanisms and Substrate Specificity Profiling of Bz Phe Val N Ph 4 No2 Arg Nh2
Substrate Recognition and Cleavage by Specific Protease Classes
The specificity of a protease for its substrate is determined by the interactions between the amino acid residues of the substrate (designated P1, P2, P3, etc., starting from the cleavage site) and the corresponding binding pockets (S1, S2, S3, etc.) of the enzyme. qiagenbioinformatics.com Bz-Phe-Val-Arg-pNA, with its P3-P2-P1 sequence of Phenylalanine-Valine-Arginine, is recognized and cleaved by several trypsin-like serine proteases. nih.govavantorsciences.com
Thrombin, a key enzyme in the blood coagulation cascade, demonstrates significant activity towards Bz-Phe-Val-Arg-pNA. nih.govru.nl The substrate's design facilitates sensitive measurement of thrombin's enzymatic action. nih.gov
While thrombin exhibits a strong preference for Proline at the P2 position in many of its physiological substrates, the Phe-Val-Arg sequence of this synthetic substrate is also effectively recognized. pnas.orgspandidos-publications.com Research has confirmed that compounds based on the Phe-Val-Arg (P3-P2-P1) amino acid sequence are effective thrombin inhibitors, indicating favorable interactions within the enzyme's active site. spandidos-publications.com The P1 Arginine is crucial, fitting into the negatively charged S1 pocket of thrombin. spandidos-publications.com The aromatic Phenylalanine at P3 can interact with lipophilic and aromatic fragments in the S3 pocket, and the Valine at P2 binds to the S2 pocket. spandidos-publications.com Studies on substrate libraries have shown that while Proline is often preferred at P2, other residues can be accommodated. pnas.orgsci-hub.se The Phenylalanine at P3 aligns with findings that an aromatic residue at this position is important for thrombin's interaction with its natural substrate, fibrinogen. luc.edu
Bz-Phe-Val-Arg-pNA was developed to mimic fibrinopeptide A, a natural substrate of thrombin. tandfonline.com Specifically, the sequence around the cleavage site in fibrinogen is critical for thrombin recognition, and this synthetic substrate captures key features of that sequence. luc.edu The Phenylalanine residue at P3 of the substrate is analogous to the conserved Phe at the P9 position of fibrinopeptide A, which is crucial for efficient binding and cleavage by thrombin. luc.edu
Compared to other synthetic substrates, Bz-Phe-Val-Arg-pNA (S-2160) is a sensitive substrate for thrombin. However, other substrates such as H-D-Phe-Pip-Arg-pNA (S-2238) and Z-Gly-Pro-Arg-pNA (Chromozym TH) have been shown to exhibit even greater sensitivity to thrombin. nih.gov The kinetic properties of thrombin with various substrates highlight the enzyme's specific requirements at its subsites.
Table 1: Comparative Sensitivity of Chromogenic Substrates for Thrombin
| Substrate | Relative Sensitivity to Thrombin |
|---|---|
| Bz-Phe-Val-Arg-pNA (S-2160) | Sensitive |
| H-D-Phe-Pip-Arg-pNA (S-2238) | More sensitive than S-2160 |
| Z-Gly-Pro-Arg-pNA (Chromozym TH) | More sensitive than S-2160 |
Data sourced from Mattler & Bang (1977). nih.gov
Trypsin, a digestive serine protease, also readily hydrolyzes Bz-Phe-Val-Arg-pNA. avantorsciences.com Like thrombin, trypsin's primary specificity is dictated by the P1 residue. qiagenbioinformatics.comexpasy.org
Trypsin-like serine proteases universally prefer a basic amino acid, either Arginine or Lysine (B10760008), at the P1 position. core.ac.uk This preference is due to the presence of a negatively charged Aspartic acid residue (Asp189) at the base of the S1 specificity pocket, which forms a salt bridge with the positively charged side chain of Arginine or Lysine. core.ac.uk The presence of Arginine at the P1 position in Bz-Phe-Val-Arg-pNA makes it an excellent substrate for trypsin. expasy.orgnih.gov Trypsin generally cleaves at a higher rate after Arginine compared to Lysine. expasy.org The substitution of this P1 Arginine would abolish trypsin inhibition and cleavage, confirming its essential role. nih.gov
Table 2: Kinetic Parameters of Bovine Trypsin with Various p-Nitroanilide Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| Benzoyl-Arg-pNA | 1.05 | 0.045 | 43 |
| Ac-Phe-Gly-Arg-pNA | 0.23 | 0.09 | 391 |
| Ac-D-Phe-Gly-Arg-pNA | 0.11 | 0.07 | 636 |
This table, with data adapted from a study on various trypsin substrates, illustrates the influence of P2 and P3 residues on kinetic efficiency. nih.gov Note that Bz-Phe-Val-Arg-pNA is not included in this specific dataset, but the data demonstrates the principle of how extending the peptide chain from a simple Benzoyl-Arg-pNA can enhance catalytic efficiency.
Compound Nomenclature
| Common Name/Abbreviation | Full Chemical Name |
| Bz-Phe-Val-Arg-pNA | N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide |
| S-2160 | N-Benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide hydrochloride |
| Bz-D,L-Arg-pNA (BAPNA) | Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride |
| S-2238 | H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide dihydrochloride |
| Chromozym TH | N-Tosyl-glycyl-L-prolyl-L-arginine-4-nitroanilide acetate (B1210297) salt |
Essential Role of Arginine at the P1 Site
Papain Substrate Specificity
Papain, a cysteine protease, is known to hydrolyze the substrate Bz-Phe-Val-Arg-pNA, a compound closely related to the subject of this article. echelon-inc.combachem.com Papain exhibits broad specificity, with a notable preference for a large hydrophobic side chain at the P2 position of the substrate. renyi.hu In the case of Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2, the P2 position is occupied by valine, an aliphatic and hydrophobic amino acid, which aligns with papain's substrate preference.
The P1 position in the substrate is an arginine residue. Papain is known to cleave at the peptide bonds of basic amino acids, such as arginine. renyi.hu The presence of a p-nitrophenylalanine, which is structurally similar to the N(Ph(4-NO2))Arg-NH2 moiety, has been studied in the context of papain's S2 subsite. Research has indicated that the introduction of an electronegative group like a nitro group on the phenylalanine ring can influence the Michaelis-Menten constant (Kм).
While direct kinetic data for the hydrolysis of this compound by papain is not extensively available in recent literature, the known specificity of papain for related substrates suggests that it would be recognized and cleaved. The hydrolysis would likely occur at the C-terminal side of the arginine residue, releasing the chromogenic p-nitroaniline group.
Human Kallikrein 13 (KLK13) Substrate Specificity
Human kallikrein 13 (KLK13) is a serine protease with trypsin-like specificity, meaning it preferentially cleaves peptide bonds C-terminal to basic amino acids like arginine and lysine. nih.gov Given that the P1 residue of this compound is arginine, it is a potential substrate for KLK13.
The substrate specificity of KLK13 has been extensively studied using combinatorial peptide libraries. nih.gov These methods involve synthesizing large numbers of different peptides and screening them for cleavage by the enzyme. This deconvolution process allows for the determination of the preferred amino acids at each position (P4, P3, P2, P1, etc.) of the substrate. Studies have shown that KLK13 has a strong preference for arginine at the P1 position. nih.gov The P2 position shows a preference for hydrophobic and aromatic residues, and the P3 position also shows a preference for arginine. nih.gov The P4 position has been shown to favor aliphatic and aromatic sidechains. nih.gov
While these library screenings have identified consensus sequences for optimal KLK13 substrates, the specific sequence Phe-Val-Arg has not been highlighted as the most optimal. However, the presence of arginine at P1 makes it a plausible substrate.
The specificity of proteases is determined by interactions with the substrate on both sides of the scissile bond. The non-prime region refers to the amino acids on the N-terminal side of the cleavage site (P1, P2, P3, etc.), while the prime region refers to the amino acids on the C-terminal side (P1', P2', etc.). For KLK13, studies have indicated that interactions in both the prime and non-prime regions are important for substrate recognition and hydrolysis.
The substrate this compound primarily provides information on the non-prime specificity of a protease due to the chromogenic group being at the C-terminus. The interactions of the Phe (P3), Val (P2), and Arg (P1) residues with the corresponding S3, S2, and S1 subsites of the enzyme are the primary determinants of its hydrolysis. Based on the known specificity of KLK13, the arginine at P1 would be the key recognition element. nih.gov
Deconvolution of Peptide Libraries for Binding Motif Identification
Broader Specificity Profiling Against Other Serine and Cysteine Proteases
The compound Bz-Phe-Val-Arg-pNA, which is structurally analogous to this compound, has been used to profile the activity of a range of serine and cysteine proteases. It is a well-established substrate for thrombin and trypsin, both of which are serine proteases with a strong preference for cleaving after arginine residues. echelon-inc.combachem.com A study on a nitrated version of a similar commercial substrate, S-2160 (Bz-Phe-Val-Arg-pNA), investigated its specificity for thrombin-like enzymes. nih.gov
Furthermore, this substrate has been shown to be cleaved by the cysteine protease cruzipain. echelon-inc.com The broad utility of the Bz-Phe-Val-Arg motif highlights its recognition by a variety of proteases that favor basic residues at the P1 position.
Detailed Kinetic Analysis of Substrate Hydrolysis
The hydrolysis of this compound can be monitored spectrophotometrically by measuring the release of the yellow p-nitroaniline product. This allows for the determination of key kinetic parameters that describe the efficiency of the enzymatic reaction.
Determination of Michaelis-Menten Constants (KM)
The Michaelis-Menten constant (Kм) is a measure of the affinity of an enzyme for its substrate. A lower Kм value generally indicates a higher affinity. The determination of Kм for the hydrolysis of this compound by a specific protease involves measuring the initial reaction velocity at various substrate concentrations.
The introduction of a nitro group on the phenylalanine residue, as seen in the subject compound, has been shown to affect the Kм value for some proteases. For example, studies on cathepsin B, a cysteine protease, have utilized substrates containing p-nitrophenylalanine to probe subsite specificities. hzdr.de
Table 1: Michaelis-Menten Constants (Kм) for Related Substrates and Proteases
| Enzyme | Substrate | Kм (μM) |
| Human Kallikrein 2 (KLK2) | Bz-Pro-Phe-Arg-pNA | 75 ± 2 nih.gov |
| Papain | N-benzoyl-L-arginine-p-nitroanilide (BAPNA) | 2400 hzdr.de |
| Russelobin (thrombin-like enzyme) | N-Bz-Phe-Val-Arg-pNA | 66.7 ± 1.3 unco.edu |
This table presents data for structurally similar substrates to provide a comparative context for the enzymatic hydrolysis of this compound.
Quantification of Catalytic Rates (kcat)
The catalytic rate, or turnover number (kcat), represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. It is a fundamental parameter for quantifying the catalytic efficiency of an enzyme under saturating substrate conditions. The determination of kcat for the hydrolysis of Bz-Phe-Val-Arg-pNA involves measuring the maximal reaction velocity (Vmax) at various substrate concentrations and dividing it by the total enzyme concentration ([E]T). semanticscholar.org The Vmax and Michaelis constant (KM) are typically estimated by fitting the initial rate data to the Michaelis-Menten equation. semanticscholar.org
The kcat values for the interaction of Bz-Phe-Val-Arg-pNA with various proteases are influenced by factors such as the specific enzyme, its source, and the reaction conditions (e.g., pH, temperature). For example, a thrombin-like serine protease from Daboia russelii russelii venom, named Russelobin, exhibits a very high catalytic rate with this substrate. unco.edu In contrast, studies on mutant forms of a papain-like protease from Carica papaya (Erv-C) show that mutations can increase the kcat value by nearly tenfold, demonstrating how structural changes in the enzyme's active site can enhance catalytic turnover. semanticscholar.org
Derivation and Interpretation of Specificity Constants (kcat/KM)
The specificity constant, kcat/KM, is often referred to as the catalytic efficiency or proteolytic coefficient. nih.gov It provides a measure of how efficiently an enzyme can convert a substrate into a product at low substrate concentrations and is a useful parameter for comparing the preference of an enzyme for different substrates. A higher kcat/KM value indicates greater specificity. This constant is derived from the Michaelis-Menten kinetic parameters. semanticscholar.org
The interaction of Bz-Phe-Val-Arg-pNA with various proteases yields a wide range of specificity constants, reflecting the diverse specificities of these enzymes. For instance, a keratinolytic serine proteinase from Streptomyces albidoflavus shows a high kcat/KM for this substrate, indicating it is a preferred cleavage sequence. nih.gov Similarly, a fluorogenic variant of this substrate, Bz-FVR-AMC, is effectively hydrolyzed by procathepsin S, with a high reported kcat/Km value. chemsrc.com These data are critical for mapping enzyme specificity and designing selective inhibitors.
Spectrophotometric Monitoring of p-Nitroaniline Release for Reaction Progression
The utility of Bz-Phe-Val-Arg-pNA as a substrate lies in its chromogenic leaving group, p-nitroaniline (pNA). echelon-inc.com The intact substrate is colorless, but upon enzymatic cleavage of the amide bond between Arginine and pNA, the free pNA is released. taylorandfrancis.comoup.com This liberated pNA has a distinct yellow color in solution and absorbs light strongly at a wavelength of 405-410 nm. echelon-inc.comsemanticscholar.orgnih.gov
The rate of the enzymatic reaction can therefore be monitored continuously by measuring the increase in absorbance at this wavelength using a spectrophotometer. semanticscholar.orgnih.gov The rate of pNA formation is directly proportional to the enzyme's activity. taylorandfrancis.com To quantify the amount of product formed, a molar extinction coefficient (ε) for pNA is used, which is approximately 8,800 M⁻¹cm⁻¹ at 410 nm. semanticscholar.org This method provides a simple, continuous, and sensitive assay for determining the kinetic parameters of proteases that recognize and cleave this substrate sequence. taylorandfrancis.comnih.gov
Molecular Basis of Enzyme-Substrate Recognition
Complementarity Between Enzyme Active Sites and "this compound"
The principle of enzyme-substrate recognition is founded on the precise geometric and chemical complementarity between the substrate and the enzyme's active site. purdue.edu The active site of a protease is not a rigid structure but a complex three-dimensional pocket with specific subsites that interact with the amino acid residues of the substrate. purdue.edu For a substrate like Bz-Phe-Val-Arg-pNA, each component plays a role in binding and positioning the molecule for catalysis.
The sequence Phe-Val-Arg is a common recognition motif for trypsin-like serine proteases. spandidos-publications.com The enzyme's active site provides a tailored environment that accommodates the side chains of these residues. The benzoyl (Bz) group at the N-terminus and the pNA group at the C-terminus also contribute to binding interactions, often with regions outside the primary specificity pockets. This precise fit is crucial for stabilizing the enzyme-substrate complex and orienting the scissile amide bond correctly relative to the catalytic residues of the enzyme.
Understanding Subsite Interactions (S1, S2, S3)
Protease active sites are mapped by a series of subsites (S1, S2, S3, etc.) that bind the corresponding amino acid residues of the substrate (P1, P2, P3, etc.). embopress.org The P1 residue, N-terminal to the cleavage site, is the primary determinant of specificity for many serine proteases. purdue.edu
S1 Subsite Interaction : For trypsin and thrombin, the S1 pocket is a deep cleft with a negatively charged aspartic acid residue (Asp189) at its base. spandidos-publications.comnih.gov This creates a strong electrostatic attraction for the positively charged guanidinium (B1211019) group of the P1 Arginine residue in Bz-Phe-Val-Arg-pNA, anchoring the substrate in the active site. spandidos-publications.comnih.gov This interaction is the most critical determinant for the substrate's specificity towards trypsin-like enzymes.
Application of Transition State Theory to Protease Catalysis
Transition state theory posits that enzymes accelerate reactions by having a higher affinity for the reaction's transition state than for the substrate or product. luc.edu This preferential binding stabilizes the high-energy transition state, thereby lowering the activation energy of the reaction. wikipedia.org
In the case of serine protease catalysis, the hydrolysis of the peptide bond in Bz-Phe-Val-Arg-pNA proceeds through a two-step mechanism involving the formation of a high-energy tetrahedral intermediate. skemman.is This intermediate is considered a stable analog of the transition state. quizlet.com
Acylation : The hydroxyl group of the active site Serine (Ser195) acts as a nucleophile, attacking the carbonyl carbon of the P1 Arginine. This forms a covalent, tetrahedral intermediate. This unstable, negatively charged intermediate is stabilized by hydrogen bonds from backbone amides (Gly193, Ser195) in a region known as the "oxyanion hole". wikipedia.org
Deacylation : The tetrahedral intermediate collapses, breaking the amide bond and releasing the p-nitroaniline group. This leaves an acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule in a similar two-step process to release the peptide product and regenerate the free enzyme.
Transition state analogs, which are stable molecules that chemically mimic the tetrahedral intermediate, are often potent inhibitors of serine proteases because they bind with high affinity to the active site, taking advantage of the same stabilizing interactions that the enzyme uses to lower the reaction's activation energy. luc.eduquizlet.com
Structure Activity Relationship Sar Investigations of Bz Phe Val N Ph 4 No2 Arg Nh2 and Its Analogs
Rational Design and Synthesis of Structural Analogs for SAR Elucidation
The systematic modification of the peptide backbone is a cornerstone of SAR studies. By substituting individual amino acids at the P1, P2, and P3 positions (following the Schechter and Berger nomenclature), researchers can probe the specific contributions of each residue to the substrate's affinity and turnover rate by the target enzyme. embopress.org
Impact of Amino Acid Substitutions at P3 (Phenylalanine)
The P3 position, occupied by phenylalanine in the parent compound, plays a significant role in anchoring the substrate to the enzyme, often through hydrophobic interactions. nih.gov Studies on thrombin have indicated that the S3 subsite is relatively tolerant to structural diversity compared to other subsites. rsc.org However, the nature of the P3 residue is not inconsequential. For instance, replacing the L-phenylalanine in Bz-Phe-Val-Arg-pNA with its D-enantiomer (D-Phe) or removing the benzoyl group (H-Phe) leads to a dramatic decrease in the rate of hydrolysis, underscoring the importance of both the specific side chain and its stereochemistry for optimal substrate performance. ru.nl While some proteases exhibit broad tolerance at this position, with residues like Val, Ile, Tyr, Arg, and Lys being well-accepted, the presence of a hydrophobic residue at P3 is often crucial for efficient cleavage by enzymes like thrombin. nih.govplos.org
| Parent Substrate | P3 Substitution | Enzyme | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Bz-Phe-Val-Arg-pNA | D-Phe | Thrombin | Dramatic drop in hydrolysis rate | ru.nl |
| Bz-Phe-Val-Arg-pNA | H-Phe (unprotected N-terminus) | Thrombin | Dramatic drop in hydrolysis rate | ru.nl |
| Generic Peptide Substrate | Val, Ile, Tyr, Arg, Lys, Phe | Neutrophil Serine Protease 4 (NSP4) | Among the most active natural amino acids | plos.org |
Effects of Modifications at P2 (Valine)
The P2 residue is critical for orienting the substrate within the active site. The S2 pocket of thrombin, for example, is known to be hydrophobic and sterically restricted, showing a strong preference for proline. rsc.orgrsc.org This preference is highlighted by studies where changing a P2 proline to valine in a consensus thrombin substrate resulted in an approximately 20-fold decrease in cleavage efficiency. researchgate.net Conversely, for other proteases like neutrophil serine protease 4, the S2 pocket demonstrates broader specificity, accommodating residues such as Pro, Val, Ala, and Leu effectively. plos.org The kinetic properties of trypsin acting on Bz-Phe-Val-Arg-pNA in reverse micelles showed a significantly lower catalytic rate (kcat) compared to its activity in an aqueous solution, further illustrating the sensitivity of the P2-S2 interaction to the surrounding environment. nih.gov
| Parent Sequence/Substrate | P2 Modification | Enzyme | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Thrombin Consensus Sequence (P2=Pro) | Pro → Val | Thrombin | ~20-fold decrease in cleavage efficiency | researchgate.net |
| Generic Peptide Substrate | Pro, Val, Ala, Leu | Neutrophil Serine Protease 4 (NSP4) | Preferred natural amino acids | plos.org |
| Bz-Phe-Val-Arg-pNA | Studied in reverse micelles vs. water | Trypsin | kcat much smaller than in water | nih.gov |
Role of Alterations at P1 (Arginine)
The P1 residue is arguably the most critical determinant of specificity for trypsin-like serine proteases, which possess a deep S1 binding pocket containing a negatively charged aspartate residue (Asp189) at its base. mdpi.com This structural feature creates a strong electrostatic attraction for the positively charged side chain of arginine or lysine (B10760008) at the P1 position of the substrate. rsc.orgmdpi.com The importance of this interaction is unequivocal; mutating the P1 arginine to a neutral residue like alanine (B10760859) completely abolishes the substrate's affinity for trypsin and thrombin. nih.govijbs.com Such a substitution can, however, increase the substrate's reactivity towards other proteases like elastase or subtilisin, demonstrating that the P1 residue is a key switch for inhibitory specificity. nih.govresearchgate.net
Systematic Variations of the 4-Nitrophenyl Moiety
The 4-nitrophenyl group in Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2, more commonly known as para-nitroanilide (pNA), functions as the chromogenic reporter. nih.gov Upon enzymatic cleavage of the amide bond between the P1 arginine and the pNA, the free p-nitroaniline is released, which exhibits a distinct yellow color with a maximum absorbance around 405-410 nm. pnas.org The rate of color development is directly proportional to the rate of enzyme activity.
Comparative Analysis with Different p-Nitroanilide Analogs (e.g., Anb5,2 derivatives)
While p-nitroaniline is a widely used chromophore, its low nucleophilicity can complicate the synthesis of p-nitroanilide peptide substrates, particularly using solid-phase methods. researchgate.net To overcome this, researchers have developed analogs with improved synthetic accessibility. One notable example is 5-amino-2-nitrobenzoic acid (Anb5,2). researchgate.netresearchgate.net This compound can be attached to a resin more readily and serves as an effective pNA analog, releasing a chromophore with nearly identical spectroscopic properties upon enzymatic cleavage. researchgate.net Studies using combinatorial libraries have shown that substrates incorporating the Anb5,2 moiety can be highly efficient. For instance, the sequence Phe-Val-Pro-Arg-Anb(5,2)-NH2 was found to be 125 times more active as a trypsin substrate than the reference compound Bz-D,L-Arg-pNA (BAPNA), highlighting the potential of such analogs in developing highly sensitive protease assays. nih.gov
| Chromogenic Group | Key Features | Example Substrate | Relative Activity | Reference |
|---|---|---|---|---|
| p-Nitroaniline (pNA) | Standard chromophore, low nucleophilicity can complicate synthesis. | Bz-D,L-Arg-pNA (BAPNA) | Reference compound | nih.gov |
| 5-amino-2-nitrobenzoic acid (Anb5,2) | Facilitates easier solid-phase synthesis, similar spectroscopic properties to pNA. | Phe-Val-Pro-Arg-Anb(5,2)-NH2 | 125-fold more active than BAPNA (for trypsin) | nih.gov |
Correlation between Chromogenic Moiety Structure and Enzymatic Activity
The chromogenic substrate Bz-Phe-Val-Arg-pNA is utilized in the colorimetric quantification of enzyme activity for proteases like thrombin, trypsin, and papain. echelon-inc.com The enzymatic cleavage of this substrate releases p-nitroaniline (pNA), a chromophore that can be measured by its absorbance at 405 nm, allowing for the determination of enzyme activity. echelon-inc.com The structure of the chromogenic moiety is critical for substrate specificity and the efficiency of the enzymatic reaction.
The introduction of various substituents onto the chromogenic group, such as the 4-nitroaniline (B120555) in this compound, can significantly alter the spatial dimensions of the chromophore. google.com This modification can lead to a substantial increase in specificity for certain enzymes, including thrombin, plasmin, kallikrein, factor Xa, urokinase, and C1-esterase. google.com For instance, the derivatization of p-nitroaniline with different substituents has been explored to improve upon the limitations of existing chromogenic substrates. google.com
Research into other chromogenic substrates has demonstrated that modifications to the chromophore can enhance enzymatic activity. For example, a tetrapeptide library of chromogenic substrates using 5-amino-2-nitrobenzoic acid (Anb(5,2)-NH2) as the C-terminal chromophore was synthesized and screened against bovine α-chymotrypsin and human leukocyte elastase. researchgate.net The most active substrates identified were subsequently modified at their N- and C-termini, leading to the development of highly specific substrates for these enzymes. researchgate.net One such modification, the replacement of an acetyl group with a benzyloxycarbonyl moiety in a substrate for bovine α-chymotrypsin, resulted in a more than three-fold increase in the catalytic rate constant (kcat). researchgate.net
The synthesis and investigation of Bz-Phe(p-NO2)-Val-Arg-pNA has also been a subject of study to understand its specificity towards thrombin-like enzymes. nih.gov These studies highlight the importance of the chemical structure of the chromogenic group in defining the substrate's interaction with the target enzyme and the resulting enzymatic activity.
A comparison of the enzymatic hydrolysis of Bz-Arg-Anb5,2-NH2 and the commercially available Bz-Arg-pNA by trypsin revealed that both reactions produced spectroscopically identical mixtures, indicating that the 5-amino-2-nitrobenzoic acid analog can effectively substitute for p-nitroaniline in chromogenic assays. researchgate.net
Table 1: Examples of Chromogenic Substrates and Their Target Enzymes
| Substrate | Target Enzyme(s) | Chromophore |
| Bz-Phe-Val-Arg-pNA | Thrombin, Trypsin, Papain | p-nitroaniline (pNA) |
| Z-Phe-Ala-Thr-Tyr-Anb(5,2)-NH2 | Bovine α-chymotrypsin | 5-amino-2-nitrobenzoic acid amide |
| Z-Phe-Phe-Pro-Val-Anb(5,2)-NH2 | Human leukocyte elastase | 5-amino-2-nitrobenzoic acid amide |
| Bz-Phe(p-NO2)-Val-Arg-pNA | Thrombin-like enzymes | p-nitroaniline (pNA) |
| Bz-Arg-Anb5,2-NH2 | Trypsin | 5-amino-2-nitrobenzoic acid amide |
Conformational Analysis and its Link to Biological Activity
Effects of N-methylation on Peptide Conformation and Enzyme Binding
N-methylation, the substitution of an amide proton with a methyl group, is a chemical modification frequently employed in peptide chemistry to enhance drug-like properties such as membrane permeability and metabolic stability. uq.edu.au However, this modification can also significantly impact the peptide's conformation, which in turn can alter its binding affinity to target enzymes. uq.edu.au
The introduction of N-methyl groups can disrupt the hydrogen bonding patterns that are crucial for maintaining specific secondary structures like α-helices and β-turns. uq.edu.au For instance, in cyclic pentapeptides that adopt an α-helical structure, N-methylation at any position was found to significantly disrupt this helical conformation. uq.edu.au This conformational change can be detrimental to the peptide's biological activity if that specific conformation is required for binding to its receptor or enzyme.
Conversely, in some cases, N-methylation can lead to an increase in biological activity. A notable example is the N-methylation of valine in the cyclic peptide cyclo-[(Arg-Gly-Asp-D-Phe-Val)], which resulted in a tenfold increase in its antagonist activity at the αvβ3 integrin receptor. uq.edu.au This enhancement was attributed to the stabilization of a specific bioactive conformation. Molecular dynamics simulations revealed that the active conformation was stabilized by two inverse γ-turns and a γ-turn. uq.edu.au
The synthesis of N-alkyl amino acids, including N-methyl amino acids, has become more accessible, though their incorporation into peptides can still be challenging. acs.org The development of methods for the site-selective N-alkylation of peptides during solid-phase synthesis has provided a valuable tool for systematically studying the effects of this modification on peptide conformation and function. escholarship.org
Role of Specific Turn Structures (e.g., beta-turns, gamma-turns) in Peptide Recognition
Reverse turns, including β-turns and γ-turns, are critical secondary structural elements in peptides and proteins that facilitate chain reversal, leading to a compact, globular structure. nih.gov These turns are often located on the protein surface and are implicated in molecular recognition processes and protein folding. nih.govias.ac.in
β-turns consist of four consecutive amino acid residues (i, i+1, i+2, i+3) where the polypeptide chain reverses direction. ias.ac.inresearchgate.net They are classified into different types based on the dihedral angles of the residues at positions i+1 and i+2. researchgate.net The specific amino acid preferences at each position within a β-turn have been extensively studied. researchgate.netnih.gov For example, proline is frequently found at the i+1 position of type I and type II β-turns. nih.gov The stability of β-turns can be influenced by hydrogen bonds between the carbonyl group of the i-th residue and the amide proton of the (i+3)-th residue, as well as other interactions. ias.ac.innih.gov The presence of specific turn structures is crucial for the biological activity of many peptides, as they orient the side chains of key residues for optimal interaction with their biological targets. nih.gov
The propensity of a peptide sequence to form a particular turn structure can be an important determinant of its biological activity. nih.gov Peptides with a high intrinsic propensity to form stable turns may actively promote the folding of a protein or the adoption of a bioactive conformation for receptor binding. nih.gov
Computational Modeling of Peptide-Enzyme Complexes for Structural Insights
Computational modeling has become an indispensable tool for gaining structural insights into the interactions between peptides and enzymes. dcu.ieuni-halle.de Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding modes of peptides to their enzyme targets and to rationalize structure-activity relationships. uni-halle.de
Molecular docking studies can predict how a peptide, such as an analog of this compound, might fit into the active site of its target enzyme. uni-halle.de These models can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and specificity. For example, docking studies have been used to predict the binding modes of selective peptide inhibitors for Sirt5, helping to explain their selectivity and structure-activity relationships. uni-halle.de
Molecular dynamics simulations provide a more dynamic picture of the peptide-enzyme complex, allowing researchers to study the conformational changes that may occur upon binding and to assess the stability of the complex over time. uni-halle.de MD simulations of a cyclic peptide antagonist of the αvβ3 integrin receptor revealed that N-methylation of a specific valine residue stabilized a bioactive conformation, leading to increased activity. uq.edu.au
The combination of computational modeling with experimental data from synthetic chemistry and enzymatic testing provides a powerful approach for the discovery and optimization of novel enzyme inhibitors and substrates. uni-halle.de These computational methods can guide the design of new peptide analogs with improved properties, such as enhanced binding affinity or increased specificity. nih.gov
Advanced Applications in Biochemical Research and Protease Assay Development
Utilization as a Research Tool for Protease Activity Detection and Quantification
The primary application of Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2 is in the direct measurement of protease activity. The compound is designed to be recognized and processed by proteases that cleave peptide bonds C-terminal to a basic arginine residue. The key to its function as a detection tool is the 4-nitrophenyl moiety. Upon enzymatic interaction at the modified arginine, a stable acyl-enzyme intermediate is formed, leading to the eventual release of a product containing the 4-nitrophenyl group, such as 4-nitroaniline (B120555). This released product is intensely yellow and can be quantified spectrophotometrically by measuring the increase in absorbance at approximately 405-410 nm, providing a direct, real-time readout of enzyme activity.
The chromogenic nature of this compound makes it an ideal substrate for High-Throughput Screening (HTS) campaigns aimed at discovering novel protease inhibitors. In a typical HTS assay, a constant, predetermined concentration of a target protease (e.g., trypsin, thrombin) and the substrate are dispensed into the wells of a multi-well plate. A library of diverse small-molecule compounds is then added, with each well receiving a different potential inhibitor.
The enzymatic reaction is initiated, and the rate of color formation is monitored over time using a plate reader. Wells that contain an effective inhibitor will exhibit a significantly reduced rate of absorbance increase compared to control wells (containing no inhibitor). This allows for the rapid identification of "hits" from libraries containing thousands of compounds.
The data below illustrates a hypothetical H-TS result for a panel of test compounds against a target trypsin-like protease.
| Compound ID | Reaction Rate (mOD/min) | % Inhibition | Hit Status |
|---|---|---|---|
| Control (No Inhibitor) | 55.2 | 0.0 | N/A |
| Cmpd-001 | 54.8 | 0.7 | Inactive |
| Cmpd-002 | 4.1 | 92.6 | Positive Hit |
| Cmpd-003 | 25.9 | 53.1 | Moderate Activity |
| Cmpd-004 | 51.3 | 7.1 | Inactive |
| Cmpd-005 | 1.5 | 97.3 | Positive Hit |
Beyond HTS, the compound is crucial for detailed enzymology studies to characterize protease kinetics. By measuring the initial reaction velocity at various substrate concentrations, researchers can determine fundamental kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). The Km value reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, can be calculated from Vmax.
A typical experiment involves incubating a fixed amount of purified enzyme with varying concentrations of this compound and continuously monitoring the absorbance at 405 nm. The resulting data can be plotted (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to derive the kinetic constants.
The table below presents sample data from a kinetic analysis of a protease using this substrate.
| Substrate Conc. (µM) | Initial Velocity (nmol/min) |
|---|---|
| 5 | 21.5 |
| 10 | 38.0 |
| 25 | 65.1 |
| 50 | 85.3 |
| 100 | 102.4 |
| 200 | 115.6 |
Derived Kinetic Parameters: Km = 22.5 µM; Vmax = 125 nmol/min.
High-Throughput Screening for Protease Inhibitors
Integration into Activity-Based Profiling (ABP) Strategies
Activity-Based Profiling (ABP) is a powerful chemical proteomics technology used to assess the functional status of entire enzyme families directly in complex biological systems. ABP relies on active-site-directed covalent probes. The core structure of this compound serves as an excellent scaffold for designing such probes for serine proteases.
To convert the parent compound into an Activity-Based Probe (ABP), two modifications are typically made:
Warhead: The aza-arginine N(Ph(4-NO2))Arg moiety already functions as an effective "warhead." It is recognized by the enzyme and forms a stable, covalent acyl-enzyme intermediate with the catalytic serine residue in the active site, effectively trapping the enzyme.
Reporter Tag: A reporter tag is incorporated to enable detection and/or enrichment of the labeled protease. This tag is often a fluorophore (e.g., Bodipy, Rhodamine) for fluorescent visualization or a biotin (B1667282) handle for affinity purification. The tag can be attached by replacing the N-terminal Benzoyl (Bz) group.
The table below compares the parent compound with a hypothetical biotinylated ABP derivative.
| Component | Parent Compound | Derived ABP |
|---|---|---|
| Specificity Element | Phe-Val-Arg sequence | Phe-Val-Arg sequence |
| Reactive Group (Warhead) | Aza-arginine: N(Ph(4-NO2))Arg | Aza-arginine: N(Ph(4-NO2))Arg |
| N-Terminal Group | Benzoyl (Bz) | Biotin-linker |
| Primary Function | Chromogenic Substrate / Inactivator | Covalent Labeling Probe |
Once synthesized, these derived ABPs are used to profile the activity of target proteases within their native biological environment. For instance, an ABP based on the Phe-Val-Arg scaffold can be incubated with human saliva, a fluid known to contain a complex mixture of host and microbial proteases. Only the proteases that are active and recognize the probe's specificity element will become covalently labeled.
Following labeling, the sample can be analyzed in two main ways:
Fluorescent Readout: If a fluorescent tag was used, the sample is separated by SDS-PAGE. An in-gel fluorescence scan reveals bands corresponding only to the active, labeled proteases, providing a direct activity profile.
Affinity Purification: If a biotin tag was used, the labeled proteases are captured from the lysate using streptavidin-coated beads. After washing away unlabeled proteins, the captured proteases are eluted and identified using mass spectrometry (LC-MS/MS). This workflow identifies which specific proteases were functionally active in the original sample.
This approach is superior to methods like Western blotting, which measure total protein abundance, as ABP specifically reports on the catalytically competent fraction of the enzyme population.
Development of Activity-Based Probes Derived from "this compound"
Deconvolution of Combinatorial Peptide Libraries for Protease Substrate Profiling
Understanding the precise peptide sequence a protease prefers to cleave (its substrate specificity) is fundamental to understanding its biological role. This compound can serve as a benchmark or scaffold in positional scanning synthetic combinatorial library (PS-SCL) approaches to map this specificity.
In this technique, a library of peptide substrates is created where the P1 position is fixed as the modified arginine N(Ph(4-NO2))Arg-NH2, but other positions (P2, P3, P4) are systematically varied. For example, one sub-library will have a fixed P2 and P1 but will contain a mixture of all 20 proteinogenic amino acids at the P3 position. The protease of interest is then screened against each of these sub-libraries. The rate of color development reveals which amino acid is preferred at that specific position.
This compound acts as a positive control and a reference compound. Its known kinetic profile provides a baseline against which the performance of all other library sequences is measured. The deconvolution process systematically identifies the optimal amino acid for each position (P4, P3, P2), ultimately revealing the protease's ideal substrate sequence.
The table below shows hypothetical results from a PS-SCL deconvolution for the P3 and P2 positions, using the activity of the reference compound (Phe at P3, Val at P2) as 100%.
| Position Scanned | Amino Acid | Relative Activity (%) |
|---|---|---|
| P3 | Phenylalanine (Phe) | 100 |
| P3 | Tyrosine (Tyr) | 85 |
| P3 | Leucine (Leu) | 62 |
| P3 | Alanine (B10760859) (Ala) | 15 |
| P2 | Valine (Val) | 100 |
| P2 | Leucine (Leu) | 97 |
| P2 | Isoleucine (Ile) | 91 |
| P2 | Glycine (Gly) | 24 |
This analysis confirms that for this hypothetical protease, Phenylalanine and Valine are indeed the optimal residues at the P3 and P2 positions, respectively, validating the specificity of the original this compound scaffold.
Iterative Methods for Rapid Substrate Specificity Determination
Iterative methods are powerful techniques in biochemical research used to rapidly and systematically determine the substrate specificity of proteases. These approaches involve the screening of peptide libraries with progressively more defined sequences to identify the optimal amino acid residues at each position surrounding the cleavage site. Current time information in Bangalore, IN. This systematic process allows researchers to build a detailed profile of a protease's preferences, which is crucial for understanding its biological function and for designing specific inhibitors or substrates.
The general principle of iterative screening involves several rounds of synthesis and enzymatic assay. google.com An initial screen might utilize a highly diverse peptide library where one position is fixed with a specific amino acid, and all other positions are degenerate (contain a mixture of amino acids). The cleavage of these substrates by the target protease is monitored, often through the release of a fluorescent or chromogenic reporter group. The amino acid at the fixed position that results in the highest cleavage rate is identified as the preferred residue for that subsite.
This process is then repeated iteratively for each position around the scissile bond (P4, P3, P2, P1, P1', P2', etc., according to the Schechter and Berger nomenclature) to build a consensus optimal substrate sequence. Current time information in Bangalore, IN.google.com For example, once the optimal P1 residue is determined, a new library is synthesized where the P1 position is fixed with that optimal residue, and another position (e.g., P2) is systematically varied. This iterative optimization allows for the elucidation of inter-subsite cooperativity, where the preference at one position may be influenced by the residue at another. tandfonline.com
Modern approaches often employ mass spectrometry-based techniques for the analysis of cleavage products from complex peptide libraries, which can provide comprehensive specificity profiles in a single set of experiments. nih.gov These methods, such as multiplex substrate profiling, offer a rapid and quantitative way to assess the cleavage of hundreds to thousands of potential substrates simultaneously. nih.gov
While the specific compound This compound is not documented in this context, the core peptide sequence Phe-Val-Arg is a known recognition motif for certain proteases. For instance, Bz-Phe-Val-Arg-pNA is a substrate for thrombin, where arginine is the P1 residue. oup.comcaymanchem.com The modification of the arginine side chain with a 4-nitrophenyl group, as specified in the requested compound, would represent a non-natural amino acid. The inclusion of such modified amino acids in iterative screening libraries is a strategy used to explore novel specificities and to develop highly selective substrates or inhibitors. However, without experimental data, the impact of the N(Ph(4-NO2)) modification on protease recognition and cleavage remains hypothetical.
Future Research Directions and Methodological Advancements
Innovations in Chromogenic and Fluorogenic Substrate Design for Enhanced Specificity and Sensitivity
The development of novel chromogenic and fluorogenic substrates is paramount for achieving highly sensitive and specific detection of proteases. nih.govacs.org Innovations in this area focus on creating substrates that not only exhibit a strong and easily detectable signal upon cleavage but are also highly selective for their target enzymes.
Recent approaches have led to the synthesis of tripeptide substrates that enable the specific fluorescence detection of enzymes like thrombin and factor Xa at concentrations as low as 500 fM. nih.govacs.org These advancements are crucial for applications such as the sensitive detection of thrombin inhibitors in biological samples like human plasma and whole blood. nih.govacs.org The design of such substrates often involves a deep understanding of the enzyme's active site and cleavage preferences. nih.gov
Future designs will likely incorporate more sophisticated chemical modifications to the peptide backbone and the reporter groups to further improve signal-to-noise ratios and minimize off-target reactions. The goal is to develop a new generation of "smart" substrates that can provide real-time information about enzyme activity in complex biological environments with unparalleled precision. researchgate.net
Development of Multi-Enzyme Profiling Platforms Leveraging "Bz-Phe-Val-N(Ph(4-NO2))Arg-NH2" Analogs
The ability to simultaneously monitor the activity of multiple enzymes within a biological sample is a significant challenge in systems biology and drug discovery. Multi-enzyme profiling platforms offer a solution by providing a comprehensive snapshot of enzymatic activities, which can be indicative of a particular disease state or response to therapy. biorxiv.org
Leveraging analogs of "this compound," researchers are developing multiplexed assays that can differentiate the activities of various proteases. These platforms often utilize libraries of peptide substrates with distinct sequences and reporter tags. nih.gov For instance, the Quantitative Multiplex Substrate Profiling by Mass Spectrometry (qMSP-MS) approach uses a library of tetradecapeptides to characterize the substrate specificity of multiple peptidases simultaneously. nih.gov This technology has been instrumental in guiding the development of optimized fluorescent reporters and peptide inhibitors. nih.gov
The data generated from these platforms can reveal both the redundancy and specificity of substrate cleavage within enzyme families, such as the matrix metalloproteinases (MMPs). nih.gov Future platforms will likely integrate microfluidics and advanced detection technologies to enable high-throughput screening and more complex analyses of enzyme networks.
Advancements in Computational Tools for Substrate Prediction and Rational Design
Computational tools are becoming increasingly indispensable for the prediction of enzyme substrates and the rational design of novel inhibitors and reporters. mdpi.com These methods are moving beyond simple sequence pattern recognition to incorporate more sophisticated models of enzyme-substrate interactions. nih.govresearchgate.net
One promising approach is the use of structure-aware graph convolutional networks (PGCN), which utilize experimentally derived data and a physically intuitive structure-based molecular interaction energy graph to predict enzyme specificity. researchgate.netbiorxiv.org Such models can effectively predict specificities for multiple protease variants and help identify critical structural features responsible for observed specificity patterns. biorxiv.org These computational analyses often rely on structural information from repositories like the Protein Data Bank (PDB) to understand the dynamic behavior of enzyme-substrate complexes. nih.gov
Machine learning algorithms are also being employed to analyze large datasets from high-throughput screening methods, such as mRNA display, to build accurate models of substrate preferences. acs.org These models can quantify fitness across a vast sequence space, map modification sites, and identify key amino acid residues in the substrate. acs.org The synergy between computational prediction and experimental validation is accelerating the discovery of novel and highly selective enzyme substrates.
Exploration of "this compound" and its Analogs in Novel Enzymatic Systems and Therapeutic Target Validation
The utility of "this compound" and its analogs extends beyond well-characterized proteases to the exploration of novel enzymatic systems and the validation of new therapeutic targets. The synthesis of this compound and its nitrated derivatives has been a subject of study, particularly in relation to its specificity for thrombin-like enzymes. nih.gov
The development of substrates with modified amino acids, such as those with nitro groups, allows for the fine-tuning of specificity and reactivity. stanford.edu For example, analogs of this peptide could be used to probe the activity of newly discovered proteases or to characterize the enzymatic activity in disease models.
Furthermore, these substrates can play a crucial role in therapeutic target validation. By providing a means to measure the activity of a specific enzyme, they can be used to assess the efficacy of potential drug candidates in inhibiting that enzyme. This is particularly relevant in fields such as cancer research, where the dysregulation of protease activity is a common feature. The development of peptide-based therapeutics and diagnostics often relies on a thorough understanding of enzyme-substrate interactions, for which these chemical tools are invaluable. google.commit.edu
Q & A
Q. Table 1: Example Synthesis Conditions
| Step | Reagent | Time (hr) | Yield (%) | Reference |
|---|---|---|---|---|
| Deprotection | 20% Piperidine/DMF | 0.5 | >95 | |
| Coupling | HBTU, DIEA | 2 | 85–91 | |
| Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 2 | 90 |
Advanced: How can conformational stability under physiological conditions be evaluated?
Answer:
Circular dichroism (CD) spectroscopy in phosphate-buffered saline (PBS, pH 7.4) at 25–37°C provides insights into secondary structure (e.g., α-helix or β-sheet propensity). Molecular dynamics (MD) simulations (using AMBER or GROMACS) can model interactions between the nitro group and solvent/ions. Evidence from analogs like Phe(4-NO2) in receptor-targeting peptides suggests nitro groups enhance rigidity but may reduce solubility .
Basic: Which analytical techniques confirm structural integrity and purity?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C₃₈H₄₇N₉O₈: 789.35 g/mol).
- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve aromatic protons (Ph(4-NO2)) and backbone amide signals.
- HPLC Purity: ≥95% by UV detection at 220 nm .
Advanced: How do contradictory bioactivity results across studies arise, and how can they be resolved?
Answer:
Discrepancies often stem from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. To resolve:
Replicate experiments using standardized protocols (e.g., NIH guidelines for dose-response curves) .
Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
Meta-analysis of raw data using tools like GraphPad Prism to assess statistical significance .
Q. Table 2: Example Bioactivity Data Comparison
| Study | IC₅₀ (nM) | Assay Type | Cell Line | Reference |
|---|---|---|---|---|
| A | 12 ± 2 | Competitive binding | HEK293 | |
| B | 45 ± 8 | Functional (cAMP) | CHO-K1 |
Basic: What solvent systems improve solubility for in vitro assays?
Answer:
Due to the hydrophobic nitro-phenyl group, initial dissolution in DMSO (10–20 mM stock) followed by dilution in PBS containing 0.1% Tween-80 is recommended. For aggregation-prone batches, sonication or co-solvents (e.g., PEG-400) may stabilize the peptide .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
Molecular docking (AutoDock Vina) and MD simulations against targets like melanocortin receptors (MC1R) can identify key binding residues. The nitro group’s electron-withdrawing effects may enhance π-π stacking with aromatic residues (e.g., Phe³⁰⁰ in MC1R). Validate predictions with alanine scanning mutagenesis .
Basic: What safety precautions are required during handling?
Answer:
- PPE: Gloves, lab coat, and goggles (nitro compounds may irritate skin/eyes).
- Ventilation: Use a fume hood during synthesis and cleavage steps (TFA vapors are corrosive).
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How can isotope labeling (e.g., ¹³C/¹⁵N) aid in mechanistic studies?
Answer:
Isotopic labeling of the arginine side chain (¹³C-guanidino) enables tracking via NMR or mass spectrometry. For metabolic stability studies, ¹⁵N-labeled Phe(4-NO2) can quantify degradation products in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
